

Spectroscopic and Synthetic Profile of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Bromophenyl)-2-hydroxythiazole

Cat. No.: B1273638

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This technical guide provides a detailed summary of the available spectroscopic and synthetic data for **4-(4-bromophenyl)-2-hydroxythiazole**, a molecule of interest in medicinal chemistry.

Due to the tautomeric nature of the 2-hydroxythiazole ring system, this compound can exist in equilibrium with its keto form, 4-(4-bromophenyl)thiazol-2(3H)-one. Spectroscopic data will reflect the predominant tautomer under the experimental conditions. While specific experimental data for **4-(4-bromophenyl)-2-hydroxythiazole** is not extensively detailed in publicly accessible literature, this guide compiles the known physical properties and provides analogous data from the closely related and well-characterized compound, 4-(4-bromophenyl)-2-aminothiazole, to offer valuable comparative insights.

Physicochemical Properties

Basic physicochemical information for **4-(4-bromophenyl)-2-hydroxythiazole** has been reported by commercial suppliers.

Property	Value
Molecular Formula	C ₉ H ₆ BrNOS
Molecular Weight	256.12 g/mol
CAS Number	3884-34-2

Synthesis and Spectroscopic Characterization

A definitive, peer-reviewed synthesis and complete spectroscopic characterization of **4-(4-bromophenyl)-2-hydroxythiazole** is not readily available in the surveyed literature. However, the synthesis of the analogous 4-(4-bromophenyl)-2-aminothiazole is well-documented and provides a probable synthetic route and expected spectroscopic features.

Experimental Protocols: A Representative Synthesis of a 4-(4-bromophenyl)thiazole Derivative

The synthesis of 4-(4-bromophenyl)-2-aminothiazole is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thiourea.

Synthesis of 4-(4-bromophenyl)-2-aminothiazole:

A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one (an α -haloketone) and thiourea is refluxed in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Instrumentation for Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples.

Spectroscopic Data of the Analogous 4-(4-bromophenyl)-2-aminothiazole

The following tables summarize the spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole, which can serve as a reference for predicting the spectral characteristics of **4-(4-bromophenyl)-2-hydroxythiazole**.

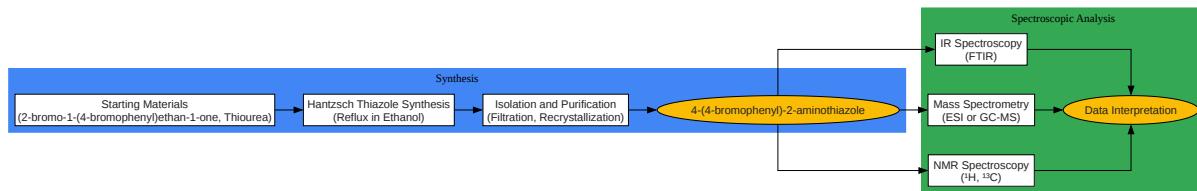
¹H NMR Data of 4-(4-bromophenyl)-2-aminothiazole

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.75	Doublet	2H	Aromatic protons (ortho to Br)
~7.55	Doublet	2H	Aromatic protons (meta to Br)
~7.10	Singlet	2H	-NH ₂ (amino group)
~7.05	Singlet	1H	Thiazole C5-H

¹³C NMR Data of 4-(4-bromophenyl)-2-aminothiazole

Chemical Shift (δ , ppm)	Assignment
~168.0	Thiazole C2 (attached to -NH ₂)
~149.0	Thiazole C4
~134.0	Aromatic C (ipso to thiazole)
~131.0	Aromatic CH (ortho to Br)
~128.0	Aromatic CH (meta to Br)
~120.0	Aromatic C (ipso to Br)
~102.0	Thiazole C5

Mass Spectrometry Data of 4-(4-bromophenyl)-2-aminothiazole


m/z	Assignment
[M]+	Molecular ion peak
[M+2]+	Isotopic peak due to ^{81}Br

IR Data of 4-(4-bromophenyl)-2-aminothiazole

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (amino group)
~3100	C-H stretching (aromatic and thiazole)
~1620	C=N stretching (thiazole ring)
~1590	C=C stretching (aromatic ring)
~820	C-H out-of-plane bending (para-disubstituted benzene)
~700	C-Br stretching

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a 4-(4-bromophenyl)thiazole derivative.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

While direct and comprehensive spectroscopic data for **4-(4-bromophenyl)-2-hydroxythiazole** remains elusive in readily available scientific literature, this guide provides foundational information and valuable comparative data from a closely related analogue. The provided experimental workflow and tabulated spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole offer a strong predictive framework for researchers working with the title compound. Further empirical studies are necessary to fully elucidate the specific spectral characteristics of **4-(4-bromophenyl)-2-hydroxythiazole** and to determine the predominant tautomeric form under various conditions.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273638#spectroscopic-data-of-4-\(4-bromophenyl\)-2-hydroxythiazole](https://www.benchchem.com/product/b1273638#spectroscopic-data-of-4-(4-bromophenyl)-2-hydroxythiazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com